molecular formula C8H10N2O3 B8316958 (5-Amino-pyridin-2-yloxy)-acetic acid methyl ester

(5-Amino-pyridin-2-yloxy)-acetic acid methyl ester

Cat. No. B8316958
M. Wt: 182.18 g/mol
InChI Key: WIHLUSXPZHHXKZ-UHFFFAOYSA-N
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Patent
US06537948B1

Procedure details

A mixture of 5.18 g of 2-(methoxycarbonyl)methoxy-5-nitropyridine, 0.8 g of 10% palladium/carbon and 50 ml of ethyl acetate was stirred for 3 hours at room temperature under hydrogen atmosphere. The reaction system was purged with nitrogen, then, the reaction solution was filtrated through Celite, and the filtrate was concentrated. The residue was subjected to silica gel column chromatography to obtain 4.45 g of 5-amino-2-(methoxycarbonyl)methoxypyridine.
Name
2-(methoxycarbonyl)methoxy-5-nitropyridine
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=1)=[O:4]>[Pd].C(OCC)(=O)C>[NH2:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][C:3]([O:2][CH3:1])=[O:4])=[N:8][CH:9]=1

Inputs

Step One
Name
2-(methoxycarbonyl)methoxy-5-nitropyridine
Quantity
5.18 g
Type
reactant
Smiles
COC(=O)COC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 hours at room temperature under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction system was purged with nitrogen
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtrated through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)OCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.45 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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